Nicotyrine is a 65‑Fold More Potent Inhibitor of CYP2A13 Than Menthol
Nicotyrine inhibits CYP2A13 with a Ki of 0.17 µM, representing a 48‑fold higher potency than menthol (Ki = 8.2 µM) and a 7.3‑fold higher potency than menthofuran (Ki = 1.24 µM) in the same assay system [1][2]. CYP2A13 is the primary extrahepatic enzyme responsible for nicotine metabolism in the respiratory tract and is critically implicated in the activation of the tobacco‑specific lung procarcinogen NNK [3].
| Evidence Dimension | Inhibition constant (Ki) for CYP2A13 |
|---|---|
| Target Compound Data | 0.17 µM |
| Comparator Or Baseline | Menthol: 8.2 µM; Menthofuran: 1.24 µM |
| Quantified Difference | 48‑fold more potent vs menthol; 7.3‑fold more potent vs menthofuran |
| Conditions | Recombinant human CYP2A13 expressed in E. coli, coumarin 7‑hydroxylase activity assay |
Why This Matters
This high potency uniquely positions nicotyrine as the preferred positive control or reference inhibitor for CYP2A13‑mediated metabolism studies in respiratory tract models, where menthol and menthofuran are insufficiently potent.
- [1] Kramlinger VM, von Weymarn LB, Murphy SE. Inhibition and inactivation of cytochrome P450 2A6 and cytochrome P450 2A13 by menthofuran, β-nicotyrine and menthol. Chem Biol Interact. 2012;197(2-3):87-92. View Source
- [2] NCATS Inxight Drugs. NICOTYRINE Target Profile: CYP2A13 Ki = 0.17 µM. View Source
- [3] Su T, Bao Z, Zhang QY, et al. Human cytochrome P450 CYP2A13: predominant expression in the respiratory tract and its high efficiency metabolic activation of a tobacco-specific carcinogen. Cancer Res. 2000;60(18):5074-5079. View Source
